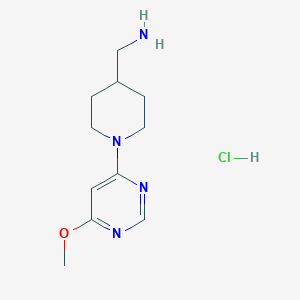

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Description

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a piperidine derivative featuring a methoxy-substituted pyrimidine ring and a primary amine group at the piperidin-4-yl position. Its molecular formula is C₁₂H₁₉ClN₄O (MW: 282.76 g/mol). The methoxy group enhances solubility, while the hydrochloride salt improves stability for pharmaceutical applications.

Properties

IUPAC Name |

[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-16-11-6-10(13-8-14-11)15-4-2-9(7-12)3-5-15;/h6,8-9H,2-5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPOHXJSJPGPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCC(CC2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines elements from both piperidine and pyrimidine, which are known to exhibit diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H17ClN4O

- Molecular Weight : 232.72 g/mol

- CAS Number : 1185319-52-1

The biological activity of this compound involves interactions with various molecular targets:

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in cellular signaling pathways, such as NF-κB and PI3K/Akt, which are critical for cell proliferation and survival.

- Receptor Interaction : It binds to certain receptors that may influence neurotransmitter release and cellular communication, suggesting potential applications in neuropharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including A431 vulvar epidermal carcinoma cells .

- Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis and modulation of cell cycle progression through specific signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine-Substituted Analogues

Key Compounds :

[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine hydrochloride ():

- Structural Difference : Addition of a methylsulfanyl group at the pyrimidine 2-position.

- Impact : The methylsulfanyl group increases lipophilicity (logP) and may slow oxidative metabolism due to sulfur’s electron-donating properties.

- Molecular Weight : 324.85 g/mol (vs. 282.76 g/mol for the target compound).

- Safety : Classified under GHS hazard codes H302, H315, and H319 (oral toxicity, skin/eye irritation) .

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride (): Structural Difference: Ethoxy substituent (instead of methoxy) at pyrimidine 6-position; piperidine substitution at 3-yl instead of 4-yl. The 3-yl substitution alters spatial orientation, affecting receptor binding. Molecular Weight: 272.77 g/mol. Safety: GHS warnings include H302, H315, and H319 .

Piperidine Ring-Modified Analogues

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride (): Structural Difference: Benzo[d][1,3]dioxole substituent replaces pyrimidine. Molecular Weight: 284.78 g/mol.

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride ():

- Structural Difference : Dichlorobenzyl group introduces electron-withdrawing substituents.

- Impact : Chlorine atoms may enhance binding to electron-deficient receptors (e.g., serotonin or dopamine receptors).

- Molecular Weight : 295.67 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name (Reference) | Substituent on Pyrimidine/Piperidine | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 6-Methoxy, piperidin-4-yl | C₁₂H₁₉ClN₄O | 282.76 | Enhanced solubility, hydrochloride salt |

| [1-(6-MeS-2-MeO-pyrimidin-4-yl) derivative] (4) | 6-MeO-2-MeS-pyrimidine | C₁₃H₂₁ClN₄OS | 324.85 | Increased lipophilicity |

| (1-(6-EtO-pyrimidin-4-yl)piperidin-3-yl) (8) | 6-EtO-pyrimidine, piperidin-3-yl | C₁₂H₂₁ClN₄O | 272.77 | Higher logP, altered conformation |

| Dual α2A/5-HT7 Antagonist (6) | Dihydrobenzofuran-7-yloxyethyl | C₁₈H₂₈N₂O₂·HCl | 340.89 | High synthetic yield (98%) |

Key Findings

Substituent Effects :

- Methoxy vs. ethoxy groups influence solubility and metabolic stability.

- Piperidine substitution position (3-yl vs. 4-yl) alters conformational flexibility and receptor engagement.

Safety Considerations :

- Pyrimidine derivatives with methylsulfanyl or ethoxy groups require stringent handling due to irritation risks.

Synthetic Accessibility :

- Carboxylic acid-amine coupling () and Boc-deprotection () are common synthetic routes for analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.